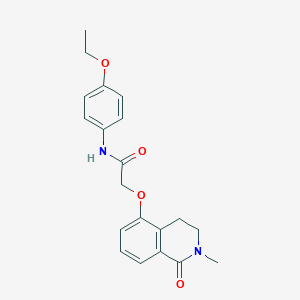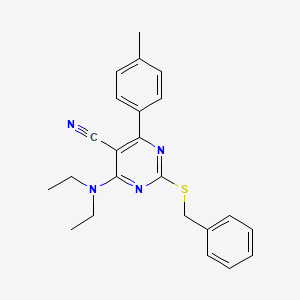
2-(4-(isopropylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one process involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation .Chemical Reactions Analysis
The chemical reactions involving “2-(4-(isopropylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide” are not well-documented in the literature .Scientific Research Applications
Corrosion Inhibitors
Compounds with long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including those similar to the target compound, have been synthesized and evaluated as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies in both acidic and oil mediums, suggesting potential applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Drug Design and Discovery
Research into the synthesis of paracetamol analogues, which share a core acetamide structure with the target compound, has explored environmentally friendly syntheses of potential analgesic and antipyretic compounds. These studies provide a basis for the design and discovery of new drugs, highlighting the versatility of acetamide derivatives in medicinal chemistry (Reddy et al., 2014).
Anticancer Research
The synthesis and evaluation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its derivatives have shown anticancer activity, confirmed by in silico modeling targeting the VEGFr receptor. This demonstrates the compound's potential in cancer therapy (Sharma et al., 2018).
Molecularly Imprinted Hydrogels
A water-soluble azobenzene-containing functional monomer was developed for the fabrication of photoresponsive molecularly imprinted hydrogel materials, demonstrating potential for the photoregulated release and uptake of pharmaceuticals in aqueous media. This research suggests applications in controlled drug delivery systems (Gong et al., 2008).
Antimicrobial Activity
Research into novel heterocyclic compounds with a sulfamido moiety, structurally related to acetamide derivatives, has shown significant antimicrobial activity. This points to the potential use of similar compounds in developing new antimicrobial agents (Nunna et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)23(21,22)15-9-7-14(8-10-15)11-17(20)19-16-6-4-5-13(3)18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOPDLZUICOUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)

![1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2857034.png)
![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime](/img/structure/B2857035.png)
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857036.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)

![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2857042.png)
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2857045.png)

![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-propan-2-yloxypropyl)prop-2-enamide](/img/structure/B2857049.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2857051.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2857052.png)